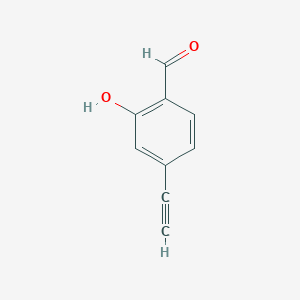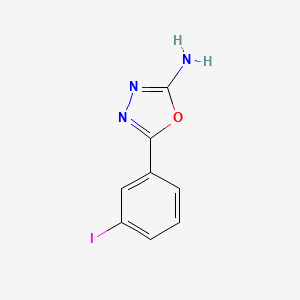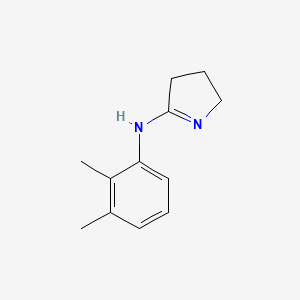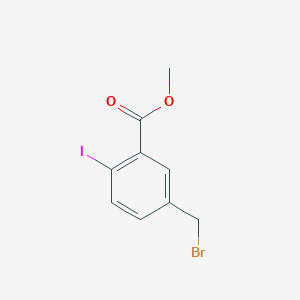
5-iodo-N,N-dimethyl-1H-indazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Iodo-N,N-dimethyl-1H-indazole-3-carboxamide is a chemical compound belonging to the class of indazole derivatives. Indazoles are nitrogen-containing heterocyclic aromatic compounds that have garnered significant attention in the fields of chemistry, biology, and medicine due to their diverse biological activities and potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-iodo-N,N-dimethyl-1H-indazole-3-carboxamide typically involves multiple steps, starting with the preparation of the indazole core. One common approach is the Fischer indazole synthesis, which involves the reaction of phenylhydrazine with a suitable carbonyl compound under acidic conditions. Subsequent iodination and N-methylation steps are then employed to introduce the iodine and dimethyl groups, respectively.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch processes to ensure consistent quality and yield. Advanced techniques such as microwave-assisted synthesis and green chemistry principles can also be applied to enhance efficiency and reduce environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions: 5-Iodo-N,N-dimethyl-1H-indazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The iodine atom can be oxidized to form iodine-containing derivatives.
Reduction: The compound can be reduced to remove the iodine atom or modify other functional groups.
Substitution: The iodine atom can be substituted with other groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and iodine monochloride.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as alkyl halides, amines, and alcohols can be used in substitution reactions, typically under basic or acidic conditions.
Major Products Formed:
Oxidation Products: Iodine-containing derivatives, such as iodoindazoles.
Reduction Products: Reduced forms of the compound, such as deiodinated derivatives.
Substitution Products: Alkylated or arylated derivatives of the indazole core.
Applications De Recherche Scientifique
Chemistry: It serves as a versatile intermediate in the synthesis of more complex molecules and pharmaceuticals.
Biology: The compound exhibits biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It has been investigated for its potential use in the development of new therapeutic agents, particularly in the treatment of cancer and infectious diseases.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism by which 5-iodo-N,N-dimethyl-1H-indazole-3-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact mechanism can vary depending on the specific application and target organism.
Comparaison Avec Des Composés Similaires
5-Iodo-N,N-dimethyl-1H-indazole-3-carboxamide is similar to other indazole derivatives, such as 5-fluoro-N,N-dimethyl-1H-indazole-3-carboxamide and 5-bromo-N,N-dimethyl-1H-indazole-3-carboxamide These compounds share structural similarities but differ in the halogen atom present, which can influence their chemical reactivity and biological activity
List of Similar Compounds
5-fluoro-N,N-dimethyl-1H-indazole-3-carboxamide
5-bromo-N,N-dimethyl-1H-indazole-3-carboxamide
5-chloro-N,N-dimethyl-1H-indazole-3-carboxamide
5-iodo-N-methyl-1H-indazole-3-carboxamide
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications
Propriétés
Formule moléculaire |
C10H10IN3O |
|---|---|
Poids moléculaire |
315.11 g/mol |
Nom IUPAC |
5-iodo-N,N-dimethyl-1H-indazole-3-carboxamide |
InChI |
InChI=1S/C10H10IN3O/c1-14(2)10(15)9-7-5-6(11)3-4-8(7)12-13-9/h3-5H,1-2H3,(H,12,13) |
Clé InChI |
POLFBUPWJVBAJQ-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C(=O)C1=NNC2=C1C=C(C=C2)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[4-(Oxan-2-yloxy)but-1-ynyl]-4-(1,2,4-triazol-1-ylmethyl)aniline](/img/structure/B15359833.png)




![(2,4-Dichlorophenyl)-[1-(2-methylpropyl)indazol-5-yl]methanone](/img/structure/B15359856.png)



![(4-Chlorothieno[3,2-c]pyridin-2-yl)methanamine](/img/structure/B15359907.png)

![6-Oxo-5,7-dihydropyrrolo[2,3-D]pyrimidine-2-sulfonic acid](/img/structure/B15359914.png)
![[3-(2-Chloro-5-methylpyrimidin-4-yl)phenyl]methanol](/img/structure/B15359917.png)
